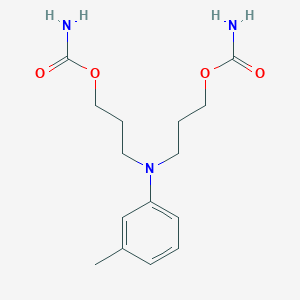

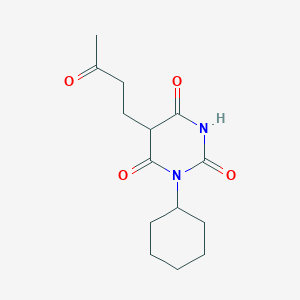

1-Cyclohexyl-5-(3-oxobutyl)barbituric acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

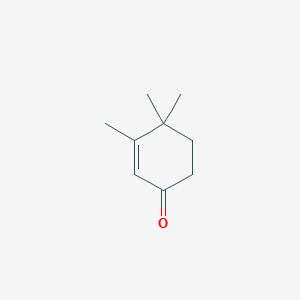

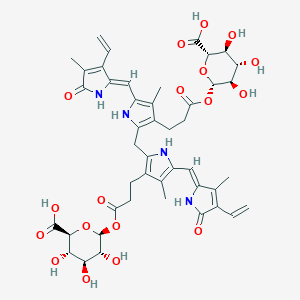

1-Cyclohexyl-5-(3-oxobutyl)barbituric acid, also known as cyclobarbital, is a barbiturate derivative that has been used as a sedative and hypnotic agent. It was first synthesized in the 1920s and has been widely used in medicine since then. The compound has a cyclohexyl ring attached to the barbituric acid moiety, which makes it more lipophilic than other barbiturates.

作用機序

Barbiturates such as 1-Cyclohexyl-5-(3-oxobutyl)barbituric acidl act as positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of GABA on neuronal activity. This leads to sedative and hypnotic effects, as well as muscle relaxation and anticonvulsant effects. The mechanism of action of barbiturates is similar to that of benzodiazepines, but barbiturates have a higher risk of respiratory depression and addiction.

生化学的および生理学的効果

Cyclobarbital has been shown to decrease the activity of the central nervous system, leading to sedation and sleep. The compound has also been shown to have anticonvulsant effects in animal models. However, the use of barbiturates such as 1-Cyclohexyl-5-(3-oxobutyl)barbituric acidl has been associated with a high risk of respiratory depression, dependence, and addiction.

実験室実験の利点と制限

Cyclobarbital has been used as a model compound for studying the structure-activity relationship of barbiturates. The compound has a cyclohexyl ring attached to the barbituric acid moiety, which makes it more lipophilic than other barbiturates. This property may be advantageous for studying the pharmacokinetics and pharmacodynamics of barbiturates. However, the use of barbiturates in laboratory experiments is limited by their high risk of toxicity and addiction.

将来の方向性

Future research on 1-Cyclohexyl-5-(3-oxobutyl)barbituric acidl and other barbiturates may focus on developing safer and more effective sedative and hypnotic agents. This may involve the design of new compounds that have a lower risk of respiratory depression and addiction. Other areas of research may include the development of barbiturate-based anticonvulsant agents, as well as the study of the pharmacokinetics and pharmacodynamics of barbiturates in different patient populations.

合成法

The synthesis of 1-Cyclohexyl-5-(3-oxobutyl)barbituric acidl involves the reaction of cyclohexanone with malonic acid and urea under acidic conditions. The resulting intermediate is then treated with ethyl iodide to form the final product. The yield of the synthesis is around 50%.

科学的研究の応用

Cyclobarbital has been used in scientific research as a model compound for studying the structure-activity relationship of barbiturates. It has been shown to have sedative and hypnotic effects in animal models, similar to other barbiturates. The compound has also been used as a reference standard for the analysis of barbiturates in biological samples.

特性

CAS番号 |

17148-43-5 |

|---|---|

製品名 |

1-Cyclohexyl-5-(3-oxobutyl)barbituric acid |

分子式 |

C14H20N2O4 |

分子量 |

280.32 g/mol |

IUPAC名 |

1-cyclohexyl-5-(3-oxobutyl)-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C14H20N2O4/c1-9(17)7-8-11-12(18)15-14(20)16(13(11)19)10-5-3-2-4-6-10/h10-11H,2-8H2,1H3,(H,15,18,20) |

InChIキー |

OLQWIHDEPVAPJQ-UHFFFAOYSA-N |

SMILES |

CC(=O)CCC1C(=O)NC(=O)N(C1=O)C2CCCCC2 |

正規SMILES |

CC(=O)CCC1C(=O)NC(=O)N(C1=O)C2CCCCC2 |

同義語 |

1-Cyclohexyl-5-(3-oxobutyl)barbituric acid |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Aminophenyl)azo]-4,5-dihydroxynaphthalene-2,7-disulphonic acid](/img/structure/B103719.png)